molecular formula C11H12N2 B3039813 (S)-1-(Isoquinolin-8-YL)ethanamine CAS No. 1344594-30-4

(S)-1-(Isoquinolin-8-YL)ethanamine

Cat. No. B3039813
CAS RN: 1344594-30-4
M. Wt: 172.23 g/mol
InChI Key: YJUBYEYMHRDJBX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Isoquinolin-8-YL)ethanamine, also known as S-Isoquinolin-8-YL ethanamine or SQE, is an organic compound that is commonly used in scientific research. It is a derivative of isoquinolin-8-yl ethanamine, which is an important intermediate in the synthesis of a variety of pharmaceuticals and other biologically active compounds. SQE has been used in a number of studies for its unique biochemical and physiological properties. In

Scientific Research Applications

Enantioselective Reactions

  • Iso-Pictet-Spengler Reactions : Enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine or 2-(1H-Indol-1-yl)ethanamine with α-ketoamides were developed. This process accesses underexplored indole core structures in medicinal chemistry (Schönherr & Leighton, 2012).

Synthesis of Novel Compounds

  • Lamellarin Analogues : Efficient synthetic routes were described for novel compounds like 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are significant alkaloids with biological activities (Liao et al., 2011).
  • Antiviral Isoquinoline Alkaloid : A new isoquinoline alkaloid isolated from Thalictrum glandulosissimum showed promising anti-tobacco mosaic virus activity (Luo et al., 2020).

Reaction Mechanisms

  • Reactions with Ninhydrin : Study of reactions involving enamino amides of the tetrahydroisoquinoline series with ninhydrin, explaining diverse reaction pathways (Mikhailovskii et al., 2016).

Therapeutic Applications

  • Inhibitors of Coagulation Factor XIa : Novel inhibitors containing an (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core were optimized, showing potential in treating thrombotic disorders (Hangeland et al., 2014).

Chemical Synthesis Techniques

  • Synthesis of Isoquinolin Derivatives : A facile synthesis method for novel 1,4-benzoxazepin-2-one derivatives via the reaction of isoquinoline under catalyst-free conditions (Khaleghi et al., 2011).

Drug Development

  • Antitumor Activity : Synthesis and evaluation of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives for antineoplastic activity in mice with L1210 leukemia (Liu et al., 1995).

properties

IUPAC Name

(1S)-1-isoquinolin-8-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUBYEYMHRDJBX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1C=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Isoquinolin-8-YL)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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